Methyl 10-methyloctadecanoate

Übersicht

Beschreibung

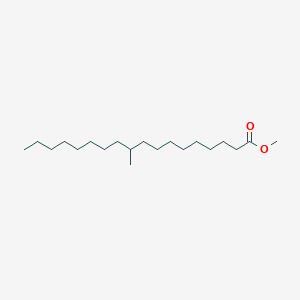

Methyl 10-methyloctadecanoate, also known as Methyl tuberculostearate or Tuberculostearic acid methyl ester, is a branched fatty acid methyl ester. It is a derivative of octadecanoic acid, specifically modified with a methyl group at the 10th carbon position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 10-methyloctadecanoate can be synthesized through the esterification of 10-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

10-methyloctadecanoic acid+methanol→Methyl 10-methyloctadecanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 10-methyloctadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 10-methyloctadecanoic acid or 10-methyl-9-octadecanone.

Reduction: Formation of 10-methyloctadecanol.

Substitution: Formation of various esters or amides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medical Diagnostics

Methyl 10-methyloctadecanoate has emerged as a valuable compound in the detection of mycobacterial infections, particularly Mycobacterium tuberculosis . The compound is utilized in mass spectrometry for the selective identification of tuberculostearic acid in clinical samples.

Case Study: Detection of Tuberculostearic Acid

A study demonstrated the use of selected ion monitoring (SIM) to detect tuberculostearic acid in sputum samples from patients with pulmonary tuberculosis. The following findings were noted:

- Sensitivity : The SIM technique proved to be approximately 50 times more sensitive than conventional gas chromatography methods.

- Detection Limit : The detection limit for this compound was found to be around 20 pg.

- Results : Tuberculostearic acid was identified in 5 out of 6 sputum samples from patients diagnosed with tuberculosis, highlighting its potential as a biomarker for rapid diagnosis .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing complex lipids and other derivatives. Its unique structure allows for various chemical transformations.

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

| Starting Material | Approach/Steps | Reference |

|---|---|---|

| (R)-2-Methyldecanol | Synthesized from bromooctane via resolution | Prout, 1948 |

| Isopropyl 10-undecenoate | One-step synthesis from undecylenic acid | Hahn, 2015 |

These methodologies underscore the compound's versatility in synthetic applications .

Research on Mycobacterial Lipids

This compound is also significant in the study of mycobacterial lipids, particularly in understanding the lipid composition of pathogens like Mycobacterium tuberculosis.

Findings on Mycobacterial Strains

Research indicates that mycobacterial strains contain varying concentrations of tuberculostearic acid:

Wirkmechanismus

The mechanism of action of Methyl 10-methyloctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. The compound may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Methyl stearate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.

Methyl 10-undecenoate: An unsaturated fatty acid methyl ester with a double bond at the 10th carbon position.

Methyl 10-hydroxyundecanoate: A hydroxylated derivative with different reactivity and applications.

Uniqueness: Methyl 10-methyloctadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it valuable for specific research and industrial applications .

Biologische Aktivität

Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a branched-chain fatty acid methyl ester with significant biological implications, particularly in the context of mycobacterial infections. This compound is notable for its presence in the cell walls of certain mycobacteria, including Mycobacterium tuberculosis, the pathogen responsible for tuberculosis (TB). This article delves into the biological activity of this compound, exploring its biochemical properties, potential applications as a biomarker, and its role in mycobacterial physiology.

This compound has a molecular formula of and a molecular weight of approximately 298.5 g/mol. It features a unique branching at the tenth carbon of the octadecanoate chain, distinguishing it from linear and differently branched fatty acids. The following table summarizes its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.5 g/mol |

| Melting Point | 37-39 °C |

| Boiling Point | 355.5 °C |

| Density | 0.863 g/cm³ |

| Solubility | Insoluble in water; soluble in chloroform and acetone |

Role in Mycobacterial Infections

Recent studies have identified this compound as a potential biomarker for diagnosing mycobacterial infections. Its presence in the cell wall of Mycobacterium tuberculosis suggests it may play a crucial role in the bacterium's virulence and structural integrity. Researchers are investigating how this compound contributes to cell wall stability and how it may affect the pathogenicity of mycobacteria .

Metabolic Pathways

This compound serves as a model compound for studying branched-chain fatty acid metabolism. Understanding its synthesis and metabolic pathways can provide insights into how mycobacteria utilize such fatty acids for growth and survival. The exploration of these pathways can lead to novel therapeutic strategies against TB by targeting lipid metabolism in mycobacteria .

Case Studies and Research Findings

- Biomarker Potential : A study highlighted the use of chemical microarrays to identify mycobacterial differentiation antigens, where this compound was proposed as a more specific and sensitive diagnostic tool compared to traditional methods.

- Isolation and Characterization : Research published in the Journal of Biological Chemistry focused on isolating bacterial consortia that utilize branched-chain fatty acids like this compound, providing insights into its metabolic role within microbial communities .

- Analytical Methods : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify this compound in biological samples, demonstrating its utility in clinical diagnostics .

Eigenschaften

IUPAC Name |

methyl 10-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATERKICZYCBQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339160 | |

| Record name | Methyl 10-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-19-9 | |

| Record name | Methyl 10-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of Methyl 10-methyloctadecanoate?

A1: While the abstract doesn't provide spectroscopic data, we can infer some structural information. This compound is the methyl ester of 10-methyloctadecanoic acid. This means it has a long hydrocarbon chain (18 carbons) with a methyl group branching off the 10th carbon. The molecular formula for this compound is C20H40O2, and its molecular weight is 312.53 g/mol.

Q2: What does the research tell us about the synthesis of this compound?

A2: The research paper focuses on synthesizing a racemic mixture of 10-methyloctadecanoic acid []. While the abstract doesn't detail the exact steps, it mentions "methyl substituted unsaturated C18 ester intermediates." This suggests the synthesis likely involves reactions with methyl-substituted unsaturated esters containing 18 carbons, ultimately leading to the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.